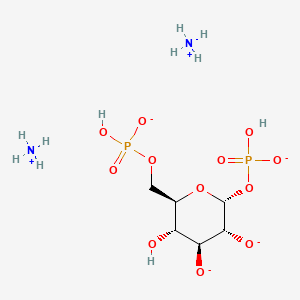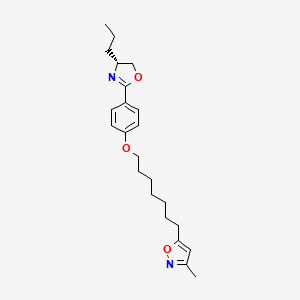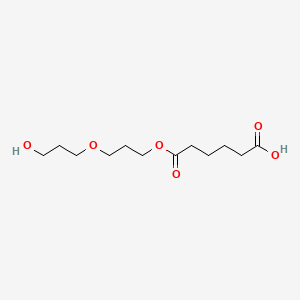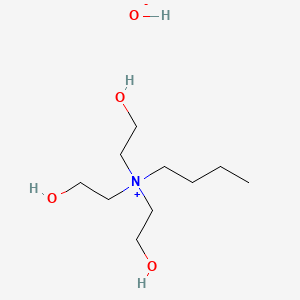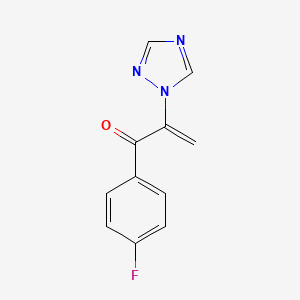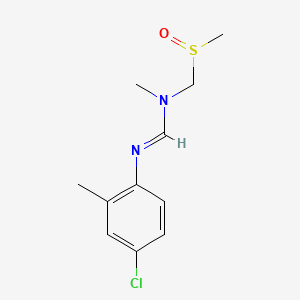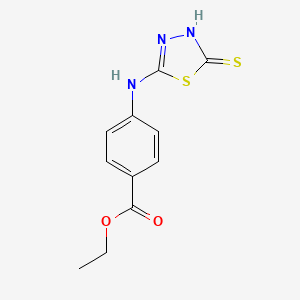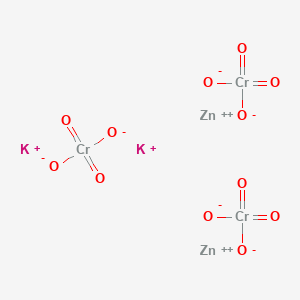
Chromic acid, potassium zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic acid, potassium zinc salt is a compound that combines the properties of chromic acid with potassium and zinc. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications. It is typically encountered in the form of a crystalline solid and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromic acid, potassium zinc salt can be synthesized through the reaction of potassium dichromate with zinc sulfate in an acidic medium. The reaction typically involves dissolving potassium dichromate and zinc sulfate in water, followed by the addition of sulfuric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Chromic acid, potassium zinc salt undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include sulfuric acid and hydrogen peroxide. These reactions are typically carried out at elevated temperatures to enhance the reaction rate.
Reduction Reactions: Zinc and sulfuric acid are often used as reducing agents. The reactions are usually conducted in aqueous solutions.
Substitution Reactions: Various organic and inorganic reagents can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Major products include chromium(III) compounds and various oxidized organic compounds.
Reduction: Products include chromium(II) compounds and elemental zinc.
Substitution: Products vary widely based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chromic acid, potassium zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in certain medical treatments and diagnostic procedures.
Industry: Utilized in the manufacturing of pigments, coatings, and other materials requiring strong oxidizing agents.
Mecanismo De Acción
The mechanism of action of chromic acid, potassium zinc salt primarily involves its ability to act as an oxidizing agent. It facilitates the transfer of oxygen atoms to other compounds, thereby oxidizing them. This process often involves the formation of intermediate species, such as chromate and dichromate ions, which play a crucial role in the overall reaction mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium dichromate
- Chromium trioxide
- Potassium chromate
Comparison
Chromic acid, potassium zinc salt is unique in its combination of potassium, zinc, and chromic acid, which imparts specific properties not found in other similar compounds. For example, potassium dichromate and chromium trioxide are also strong oxidizing agents, but they do not contain zinc, which can influence the reactivity and applications of the compound. Potassium chromate, on the other hand, is less commonly used as an oxidizing agent compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
41189-36-0 |
|---|---|
Fórmula molecular |
Cr3K2O12Zn2 |
Peso molecular |
556.9 g/mol |
Nombre IUPAC |
dipotassium;dizinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/3Cr.2K.12O.2Zn/q;;;2*+1;;;;;;;6*-1;2*+2 |
Clave InChI |
CRXJJBNLTGHJPB-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


